molecular formula C11H14O3 B2958247 2-(2-Phenylethoxy)propanoic acid CAS No. 1013632-41-1

2-(2-Phenylethoxy)propanoic acid

Cat. No. B2958247
CAS RN: 1013632-41-1
M. Wt: 194.23
InChI Key: XGYPBLQQQYXRFN-UHFFFAOYSA-N
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Description

“2-(2-Phenylethoxy)propanoic acid” is a chemical compound . It is also known as Propanoic acid, 2-phenylethyl ester . The molecular formula of this compound is C11H14O2 .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenylethoxy)propanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI of this compound is InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .

Scientific Research Applications

Renewable Building Blocks for Polymer Synthesis

Phloretic Acid as a Renewable Building Block : Phloretic acid, a phenolic compound similar in structure to 2-(2-Phenylethoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards a multitude of applications in materials science, given the large number of -OH bearing compounds. It offers a sustainable alternative to phenol, showing that renewable phloretic acid can provide the specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules without requiring a solvent or purification for the synthesis of Bz monomers from PEG400 and PEG2000, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Catalytic Oxidation in Industrial Processes

Transition-Metal Complexes for Catalytic Oxidation : The review on transition-metal complexes for liquid-phase catalytic oxidation highlights developments in industrial processes, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid by oxidation of p-xylene. This indicates the potential for catalytic systems involving renewable chemicals or their derivatives in enhancing the efficiency of industrial chemical production processes (J. Brégeault, 2003).

Fermentation and Chemical Reductions for Propionic Acid Production

Fermentation for Propionic Acid Production : Research on the fermentative production of propionic acid, which is structurally similar to 2-(2-Phenylethoxy)propanoic acid, highlights its potential in replacing petrochemicals for producing chemicals like propylene. This study provides insights into the industrial scalability, economic analysis, and conceptual process evaluation for a bio-chemical route to C3 materials, demonstrating the significance of product yield from sugar in achieving competitive propionic acid production (Brandon A. Rodriguez et al., 2014).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(2-Phenylethoxy)propanoic acid”. For instance, the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for ethylene production .

properties

IUPAC Name

2-(2-phenylethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYPBLQQQYXRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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